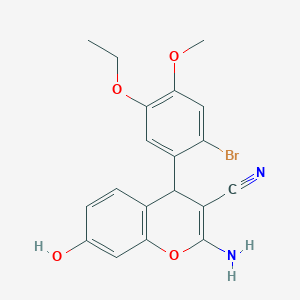![molecular formula C13H14BrN3O2 B4067240 2-[(6-Bromoquinazolin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B4067240.png)
2-[(6-Bromoquinazolin-4-yl)amino]-3-methylbutanoic acid
Übersicht
Beschreibung
2-[(6-Bromoquinazolin-4-yl)amino]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C13H14BrN3O2 and its molecular weight is 324.17 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-bromo-4-quinazolinyl)valine is 323.02694 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Irreversible Inhibitors of Tyrosine Kinases
Compounds with a structural basis similar to "N-(6-bromo-4-quinazolinyl)valine" have been investigated for their potential as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors have shown enhanced antitumor activity, attributed to their covalent interaction with target enzymes, leading to significant oral activity in cancer models (Tsou et al., 2001).
Antitumor Activity Enhancement
The design and synthesis of water-soluble analogues of antitumor agents based on quinazolin-4-one have been pursued to overcome solubility challenges and improve bioavailability. These analogues have demonstrated up to six-fold increased cytotoxicity compared to reference compounds, retaining novel biochemical properties that suggest a folate-independent action mechanism (Bavetsias et al., 2002).
Synthesis and Biological Evaluation
Various 6-substituted quinazolin-4-one derivatives have been synthesized and evaluated for their biological activities. For example, pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have been reported to possess significant antimicrobial activity, highlighting the versatility of quinazolin-4-one scaffolds in generating compounds with potential biological applications (Raval et al., 2012).
Novel Synthesis Approaches
Efficient synthesis methods for quinazolin-4(3H)-ones and their derivatives have been developed, including the use of Cu(OAc)2·H2O-catalyzed reactions for the synthesis of pyrido-fused quinazolinone derivatives. Such methodologies facilitate the exploration of quinazolinone-based compounds for various scientific and pharmacological research applications (Liu et al., 2016).
Eigenschaften
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-7(2)11(13(18)19)17-12-9-5-8(14)3-4-10(9)15-6-16-12/h3-7,11H,1-2H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEQJGGESIPJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-fluorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067160.png)
![2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B4067169.png)

![2-{5-[4-(ethylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one](/img/structure/B4067182.png)

![2-{1-(2-ethoxybenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4067186.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067197.png)
![(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4067207.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4067216.png)
![2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067231.png)
![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B4067243.png)
![3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4067249.png)
![2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067254.png)
![N-(4-{1-[4-(DIMETHYLAMINO)PHENYL]-3-OXO-3-PHENYLPROPANESULFONYL}PHENYL)ACETAMIDE](/img/structure/B4067256.png)
